molecular formula C11H22N2O B5205288 2,2-DIMETHYL-N~1~-(1-METHYL-4-PIPERIDYL)PROPANAMIDE

2,2-DIMETHYL-N~1~-(1-METHYL-4-PIPERIDYL)PROPANAMIDE

Cat. No.: B5205288
M. Wt: 198.31 g/mol
InChI Key: DODSNTBYYJVFRD-UHFFFAOYSA-N
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Description

The specific research applications and mechanism of action for 2,2-DIMETHYL-N~1~-(1-METHYL-4-PIPERIDYL)PROPANAMIDE are not detailed in public scientific literature. As a piperidine derivative, it may be of interest in medicinal chemistry research, particularly in the study of novel synthetic compounds. Researchers are investigating similar structures for their potential biological activities. This compound is provided for qualified research purposes to explore its properties and potential research value in a controlled laboratory setting. The structural motif of this compound suggests it may interact with biological systems, but its precise pharmacological profile and binding affinity are uncharacterized. Handling this material requires strict adherence to laboratory safety protocols. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,2-dimethyl-N-(1-methylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-11(2,3)10(14)12-9-5-7-13(4)8-6-9/h9H,5-8H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODSNTBYYJVFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-N~1~-(1-METHYL-4-PIPERIDYL)PROPANAMIDE typically involves the formation of the piperidine ring followed by the introduction of the propanamide group. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-N~1~-(1-METHYL-4-PIPERIDYL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

2,2-DIMETHYL-N~1~-(1-METHYL-4-PIPERIDYL)PROPANAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-N~1~-(1-METHYL-4-PIPERIDYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in its activity, potentially interacting with receptors or enzymes in biological systems. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally analogous molecules from the provided evidence, focusing on molecular features, substituents, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Notes
2,2-Dimethyl-N~1~-(1-methyl-4-piperidyl)propanamide (Target) Not provided C₉H₁₈N₂O 170.25 1-Methyl-4-piperidyl Likely pharmaceutical intermediate; piperidine scaffold may enhance bioavailability.
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide 61086-18-8 C₁₆H₂₄N₂O₂ 276.37 4-(Methoxymethyl)piperidinyl, N-phenyl Explicitly used as a pharmaceutical intermediate; increased hydrophilicity from methoxymethyl.
N-(3-Formylpyridin-4-yl)-2,2-dimethylpropanamide 86847-71-4 C₁₁H₁₄N₂O₂ 206.25 3-Formylpyridin-4-yl Heterocyclic research compound; formyl group enables further synthetic modifications.
2,2-Dimethyl-N-pyridin-2-yl-propionamide 86847-59-8 C₁₀H₁₄N₂O 178.23 Pyridin-2-yl Simpler aromatic structure; potential intermediate for heterocyclic drug synthesis.

Key Structural and Functional Differences

Core Scaffold: The target compound and ’s derivative utilize a piperidine ring, a saturated six-membered nitrogen-containing ring, which enhances basicity and conformational flexibility compared to aromatic pyridine rings in and .

Substituent Effects :

  • The 1-methyl group on the piperidine ring in the target compound may reduce metabolic degradation compared to the N-phenyl and methoxymethyl groups in .
  • The formyl group in ’s compound introduces reactivity for crosslinking or conjugation, absent in the target molecule.

Molecular Weight and Lipophilicity :

  • The target compound (MW 170.25) is smaller and less lipophilic than ’s derivative (MW 276.37), suggesting better membrane permeability for central nervous system targeting.
  • Pyridine derivatives () have intermediate molecular weights, balancing steric bulk and solubility.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Piperidine N-methylation (as in the target) is a common strategy to modulate blood-brain barrier penetration.
    • Bulky 2,2-dimethyl groups may hinder enzymatic degradation, prolonging half-life.

Limitations and Recommendations

  • Data Gaps : The evidence lacks direct pharmacological or toxicological data for the target compound. Further studies on its receptor affinity, metabolic stability, and toxicity are needed.
  • Synthetic Pathways : highlights methodologies for piperidine functionalization (e.g., benzylation, methoxycarbonylation), which could guide the synthesis of the target compound.

Biological Activity

2,2-Dimethyl-N~1~-(1-methyl-4-piperidyl)propanamide, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, particularly in the central nervous system (CNS). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H23NC_{12}H_{23}N, with a molecular weight of approximately 193.33 g/mol. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems.

Research indicates that compounds similar to this compound may function as inhibitors of monoamine oxidase (MAO), particularly MAO-B. MAO-B is implicated in the metabolism of neurotransmitters such as dopamine and is a target for neuroprotective agents in conditions like Parkinson's disease and Alzheimer's disease.

  • Inhibition of MAO-B : Studies have shown that derivatives containing piperidine moieties exhibit selective inhibition of MAO-B, which can lead to increased levels of neuroprotective neurotransmitters . For instance, a related compound showed an IC50 value of 0.013 µM for MAO-B inhibition, indicating potent activity .

Neuroprotective Effects

The neuroprotective properties of this compound stem from its ability to inhibit oxidative stress pathways associated with neurodegenerative diseases. By inhibiting MAO-B, it may reduce the oxidative deamination of neurotransmitters, thereby mitigating neuronal damage.

Table 1: Biological Activity Summary

Activity Effect Reference
MAO-B InhibitionIC50 = 0.013 µM
NeuroprotectionReduced oxidative stress
Cytotoxicity in Cell LinesLow toxicity at therapeutic doses

Case Study 1: Neuroprotective Potential

In a study investigating various piperidine derivatives, this compound was evaluated for its neuroprotective effects against oxidative stress induced by beta-amyloid plaques. The compound demonstrated significant protective effects on neuronal cell cultures, suggesting its potential utility in treating Alzheimer's disease .

Case Study 2: Selectivity and Safety Profile

Another study focused on the selectivity and safety profile of related piperidine derivatives. The results indicated that while these compounds effectively inhibited MAO-B, they exhibited minimal cytotoxicity in healthy fibroblast cells (L929), making them promising candidates for further development .

Q & A

Q. What are the standard synthetic protocols for 2,2-dimethyl-N-(1-methyl-4-piperidyl)propanamide, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with piperidine derivatives and propanamide precursors. For example, a modified Janssen method uses 1-benzyl-4-[N-(1-oxopropyl)]-N-phenylamino-4-piperidinecarboxylate as a key intermediate, with potassium cyanide or methoxycarbonyl anion equivalents to introduce the dimethylpropanamide moiety . Key steps include:

  • Amide bond formation : Reacting substituted piperidines with activated carbonyl reagents.
  • Purification : Crystallization or chromatography to isolate the product.
  • Yield optimization : Adjusting stoichiometry and reaction time (e.g., 18–24 hours for cyanide addition) .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Technique Application Example Data
¹H/¹³C NMR Confirm backbone structure and substituentsPeaks for piperidyl protons (δ 1.2–3.5 ppm) and dimethylpropanamide (δ 1.0–1.5 ppm)
GC/MS Verify molecular weight and fragmentation patternMolecular ion peak at m/z corresponding to C₁₂H₂₂N₂O₂
TLC Monitor reaction progressRf values compared to intermediates

Q. What are the primary applications of this compound in pharmacological research?

The piperidine-propanamide scaffold is studied for its interaction with central nervous system (CNS) targets, such as opioid or acetylcholine receptors, due to structural similarities with fentanyl analogs . Applications include:

  • Enzyme-substrate interaction studies : Probing binding affinity via fluorescence quenching or surface plasmon resonance (SPR) .
  • Structure-activity relationship (SAR) : Modifying the piperidyl or propanamide groups to enhance selectivity .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield when encountering low yields in existing protocols?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .
  • Catalyst use : Tertiary amines (e.g., DIPEA) enhance amide bond formation efficiency .
  • Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions .
  • Workflow example :
    • React 1-methyl-4-piperidone with isopropylamine under N₂.
    • Introduce propanamide via Schotten-Baumann conditions.
    • Purify via recrystallization (ethanol/water) to achieve >90% purity .

Q. What strategies are effective in identifying and mitigating synthetic impurities?

  • LC-MS monitoring : Detect and quantify byproducts (e.g., unreacted intermediates or hydrolysis products) .
  • Chromatographic resolution : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) .
  • Common impurities :
    • N-Dealkylated derivatives : Mitigate by reducing oxidative conditions.
    • Diastereomers : Resolve via chiral chromatography .

Q. How can discrepancies between theoretical and experimental spectroscopic data be resolved?

  • Ab initio calculations : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set) .
  • Dynamic NMR : Resolve conformational ambiguities by variable-temperature studies .
  • Cross-validation : Use IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What methodological approaches are used to study the compound’s interaction with biological targets?

  • Molecular docking : Simulate binding poses with receptors (e.g., μ-opioid receptor) using AutoDock Vina .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • In vitro assays : Measure inhibition of enzyme activity (e.g., acetylcholinesterase) via Ellman’s method .

Q. How can researchers address contradictions in reported synthetic routes?

  • Replication studies : Reproduce conflicting methods (e.g., Taber vs. Feldman protocols) under controlled conditions .
  • Intermediate trapping : Identify transient species via quenching and NMR analysis .
  • Mechanistic probes : Use isotopic labeling (e.g., ¹⁵N) to track reaction pathways .

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